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molecular formula C13H13NO2 B1601510 (3-(Benzyloxy)pyridin-2-yl)methanol CAS No. 6059-29-6

(3-(Benzyloxy)pyridin-2-yl)methanol

Cat. No. B1601510
M. Wt: 215.25 g/mol
InChI Key: PGCMORSSVVBCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829572B2

Procedure details

2-hydroxymethyl-3-hydroxypyridine (100.3 g, 620.7 mmol) was dissolved in acetone (1 L). Potassium carbonate (180 g, 1.3 mol) was added followed by benzyl bromide (127 g, 745 mmol). The mixture was heated at reflux for 48 hours. The resultant mixture was cooled to room temperature and filtered through celite. The filter cake was washed with acetone (1 L). The combined filtrate was concentrated in vacuo to provide an orange oil. This oil was purified by silica gel column chromatography using 10-40% ethyl acetate/hexanes as eluant. The resultant tan solid was recrystallized from hexanes to provide the product (88.2 g, 66% yield). 1H NMR (400 MHz, CDCl3) δ 8.2 (t, 1H), 7.4 (m, 5H), 7.15 (d, 2H), 5.1 (s, 2H), 4.8 (d, 2H), 4.3 (t, 1H).
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][N:4]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O>[CH2:16]([O:9][C:8]1[C:3]([CH2:2][OH:1])=[N:4][CH:5]=[CH:6][CH:7]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100.3 g
Type
reactant
Smiles
OCC1=NC=CC=C1O
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
127 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with acetone (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an orange oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
The resultant tan solid was recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 88.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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